4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
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Overview
Description
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-nitropyridine with ethyl acetoacetate, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acidic or basic conditions for the cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrrolo[2,3-c]pyridines.
Oxidation: N-oxides of the parent compound.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrrolo[2,3-b]pyridine
- 4-bromo-1H-pyrrolo[3,2-c]pyridine
- 4-bromo-1H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to its specific ring structure and the presence of a bromine atom, which allows for versatile chemical modifications. This uniqueness makes it a valuable scaffold in drug discovery and development.
Biological Activity
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. With a molecular formula of C7H6BrN3 and a molecular weight of approximately 212.05 g/mol, this compound features a bromine atom at the 4-position of the pyrrole ring and an amine group at the 7-position. This unique structure contributes to its interactions with various biological targets, particularly in cancer therapy and neuroscience.
The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are crucial in regulating cell signaling pathways that control cell proliferation, survival, and apoptosis. By binding to the ATP-binding site of specific kinases, this compound can inhibit their activity, thereby modulating important cellular processes associated with cancer progression and other diseases .
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Anticancer Activity : The compound has shown promise as an effective inhibitor of various kinases involved in cancer signaling pathways, making it a valuable candidate for cancer therapy .
- Neuropharmacological Effects : Studies indicate potential antidepressant and neuroleptic activities, highlighting its role in neuroscience research .
- Antiviral Properties : The compound has been investigated for its antiviral effects, contributing to its importance in developing treatments for viral infections .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to substantiate these claims .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below are key findings from notable research:
Study | Findings |
---|---|
Neuroscience Research | Investigated derivatives for neuroleptic and antidepressant activities; showed effectiveness in modulating neurotransmitter systems . |
Kinase Inhibition Studies | Demonstrated significant inhibition of specific kinases; critical for understanding its potential in cancer therapy . |
Antiviral Activity Assessment | Evaluated against various viral targets; preliminary results indicate promising antiviral effects . |
Synthesis and Structural Analysis | Explored multi-step organic synthesis methods; identified key structural features contributing to biological activity . |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves complex organic reactions. Key steps include:
- Formation of the Pyrrole Ring : Utilizing brominated precursors to create the pyrrole structure.
- Amine Functionalization : Introducing the amine group at the 7-position through nucleophilic substitution reactions.
- Purification and Characterization : Employing techniques such as chromatography and spectroscopy to ensure purity and confirm structural integrity.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXGVWGRKNRALI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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